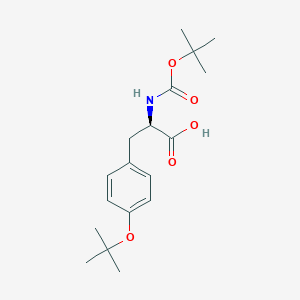

Boc-D-Tyr(tBu)-OH

Übersicht

Beschreibung

“Boc-D-Tyr(tBu)-OH” is a compound with the molecular formula C18H27NO5 . It is also known as Nα-Boc-O-tert-butyl-D-tyrosine .

Molecular Structure Analysis

The molecular structure of “Boc-D-Tyr(tBu)-OH” is characterized by a molecular weight of 337.4 g/mol . The IUPAC name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid .Physical And Chemical Properties Analysis

“Boc-D-Tyr(tBu)-OH” has a molecular weight of 337.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 8 .Wissenschaftliche Forschungsanwendungen

Cyclization Studies

- Cyclization in Peptide Synthesis : Boc-D-Tyr(tBu)-OH was studied for its role in cyclization of peptides, particularly in the formation of model peptides like tetrapeptides and pentapeptides. Research indicated that specific coupling reagents, such as DPPA and NDPP, positively influenced the yield and purity of these peptides, highlighting the utility of Boc-D-Tyr(tBu)-OH in facilitating effective peptide cyclization without racemization or cyclodimerization (Schmidt & Neubert, 2009).

Peptide Synthesis and Modifications

- Synthesis of Bifunctional Peptides : The synthesis of bifunctional peptides with opioid agonist and substance P antagonist bioactivities utilized Boc-D-Tyr(tBu)-OH. The study focused on overlapping pharmacophores to interact with opioid and NK1 receptors separately, demonstrating the compound's significance in the synthesis of peptides with enhanced analgesic effects and no opioid-induced tolerance (Yamamoto et al., 2008).

- 18F-fluoroethylamidation of Peptides : Boc-D-Tyr(tBu)-OH was used in the 18F-fluoroethylamidation of peptides for producing labeled hormone derivatives. This study showcases its application in the field of radiopharmaceuticals, contributing to the development of new diagnostic and therapeutic agents (Jelinski, Hamacher, & Coenen, 2002).

Peptide-Based Therapeutics

- Radioimmunotherapy Applications : In a study aimed at improving radioimmunotherapy, Boc-D-Tyr(tBu)-OH was used in the synthesis of radioiodinated monoclonal antibodies. The research focused on solving the problem of in vivo dehalogenation of iodine, indicating the potential of this compound in creating more stable and effective therapeutic agents (Sadri et al., 2009).

- Chemo-Enzymatic Synthesis of Endomorphin-1 : The synthesis of Endomorphin-1, an effective analgesic, utilized Boc-D-Tyr(tBu)-OH. The study emphasized the efficiency of combining enzymatic and chemical methods for peptide synthesis, which is crucial for producing therapeutic peptides with minimal side-chain protection and simple purification (Sun et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Boc-D-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . As such, it is likely to interact with proteins and enzymes that recognize or metabolize tyrosine.

Pharmacokinetics

The pharmacokinetics of Boc-D-Tyr(tBu)-OH, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of tyrosine, it may be expected to have similar pharmacokinetic properties. The additional chemical groups present in boc-d-tyr(tbu)-oh may alter these properties, affecting its bioavailability and pharmacokinetics .

Result of Action

As a tyrosine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely to be context-dependent and may vary depending on the specific targets of Boc-D-Tyr(tBu)-OH.

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQLLMOXFVKKCN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Tyr(tBu)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)

![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)

propylamine](/img/structure/B1519240.png)

![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)

![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)

![1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1519247.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)

![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)